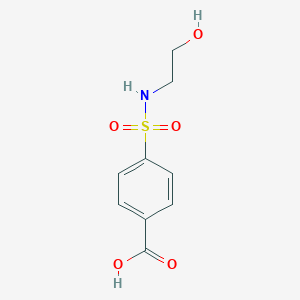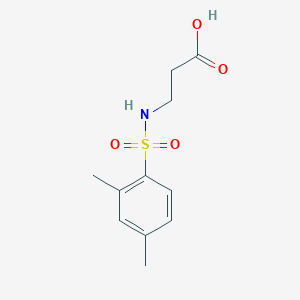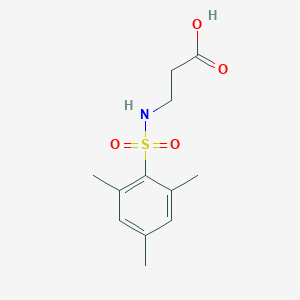![molecular formula C19H21NOS2 B498788 2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B498788.png)
2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE is an organic compound that features a benzothiazole ring and a tert-butylphenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the reaction of 2-mercaptobenzothiazole with 4-tert-butylphenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenols and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and reduced sulfur species
Substitution: Phenols and other derivatives
Scientific Research Applications
2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant and neuroprotective agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The sulfur atom in the benzothiazole ring can also participate in redox reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl thiocyanate
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(4-tert-butylbenzylidene)acetohydrazide
Uniqueness
2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to its combination of a benzothiazole ring and a tert-butylphenyl ether group. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H21NOS2 |
|---|---|
Molecular Weight |
343.5g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H21NOS2/c1-19(2,3)14-8-10-15(11-9-14)21-12-13-22-18-20-16-6-4-5-7-17(16)23-18/h4-11H,12-13H2,1-3H3 |
InChI Key |
ZEFXCJZSKFOLKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498705.png)
![1-methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498706.png)
![N-(2,4-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498708.png)
![N-(2,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498709.png)
![N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498710.png)
![6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B498711.png)

![4-{[(2-Carboxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B498713.png)
![3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid](/img/structure/B498715.png)
![N-[3-acetyl-1-(butylsulfonyl)-2-methyl-1H-indol-5-yl]-1-butanesulfonamide](/img/structure/B498719.png)
![isopropyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498723.png)
![N-[5-(aminosulfonyl)-2-chlorophenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498725.png)


